molecular formula C18H17ClFN3O3S B2825348 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-chloro-5-fluorophenyl)acetamide CAS No. 1252840-18-8

2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-chloro-5-fluorophenyl)acetamide

Cat. No.: B2825348
CAS No.: 1252840-18-8
M. Wt: 409.86
InChI Key: LVHAUILLXXSZPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-chloro-5-fluorophenyl)acetamide” is a chemical compound with the molecular formula C19H20ClN3O3S . It has a molecular weight of 405.9 . The compound is available from suppliers such as Vitas M Chemical Limited and Life Chemicals Inc .


Molecular Structure Analysis

The compound contains a total of 48 atoms; 21 Hydrogen atoms, 19 Carbon atoms, 3 Nitrogen atoms, 3 Oxygen atoms, and 2 Sulfur atoms . The SMILES representation of the compound is CCCCn1c(=O)n(CC(=O)N(C)c2cccc(Cl)c2)c2ccsc2c1=O .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 405.9 . The solubility of the compound in DMSO is unknown . The InChI representation of the compound is InChI=1/C19H20ClN3O3S/c1-3-4-9-22-18(25)17-15(8-10-27-17)23(19(22)26)12-16(24)21(2)14-7-5-6-13(20)11-14/h5-8,10-11H,3-4,9,12H2,1-2H3 .

Scientific Research Applications

Radiosynthesis for Imaging Applications

Compounds within the same chemical family have been used in the development of selective radioligands for imaging translocator proteins (18 kDa) using PET (Positron Emission Tomography). For instance, [18F]PBR111, a derivative within this chemical class, has been synthesized for in vivo imaging, highlighting the application of these compounds in neuroimaging and the study of neuroinflammatory processes (Dollé, F., Hinnen, F., Damont, A., et al., 2008).

Development of Thrombin Inhibitors

Another application is in the development of thrombin inhibitors, where related compounds have shown potent inhibitory effects. For example, 2-(2-Chloro-6-fluorophenyl)acetamides, with certain structural modifications, have been identified as potent thrombin inhibitors, demonstrating the role of such compounds in anticoagulant research (Lee, L., Kreutter, K., Pan, W., et al., 2007).

Antimicrobial and Antifungal Potency

Research into thienopyrimidine compounds linked with rhodanine derivatives has unveiled significant antimicrobial and antifungal potencies. These compounds, through various synthetic pathways, have been tested against different bacterial and fungal strains, offering insights into their potential as antimicrobial and antifungal agents (Kerru, N., Maddila, S., Maddila, S., et al., 2019).

Drug Development and Neuroinflammation Studies

Novel pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for binding the translocator protein 18 kDa (TSPO), recognized as an early biomarker for neuroinflammatory processes. This highlights the application of similar compounds in drug development and the study of diseases involving neuroinflammation, offering potential avenues for therapeutic intervention (Damont, A., Médran-Navarrete, V., Cacheux, F., et al., 2015).

In Vitro Cytotoxic Activity

The synthesis and evaluation of certain pyrimidine derivatives for in vitro cytotoxic activity against cancer cell lines offer another dimension of research application. These studies provide a foundation for the exploration of anticancer properties of thieno[3,2-d]pyrimidin compounds and their derivatives, showcasing their potential in anticancer drug development (Al-Sanea, M. M., Parambi, D. G., Shaker, M., et al., 2020).

Properties

IUPAC Name

2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)-N-(2-chloro-5-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3O3S/c1-2-3-7-22-17(25)16-14(6-8-27-16)23(18(22)26)10-15(24)21-13-9-11(20)4-5-12(13)19/h4-6,8-9,16H,2-3,7,10H2,1H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBDWGWLORZSSA-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=C(C=CC(=C3)F)Cl)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN3O3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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